molecular formula C20H23BrFN3O2 B560491 [(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone CAS No. 1191044-58-2

[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone

カタログ番号 B560491
CAS番号: 1191044-58-2
分子量: 436.325
InChIキー: TWCRHJLMMAYSTE-ZFWWWQNUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Selective OX1R antagonist
Selective OX1R antagonist;  High Quality Biochemicals for Research Uses

科学的研究の応用

Orexin 1 Receptor Antagonist

GSK1059865 is a potent orexin 1 receptor antagonist . The orexin system, which consists of two G-protein coupled receptors (Orexin 1 and Orexin 2), plays a crucial role in the regulation of sleep and wakefulness. By antagonizing the orexin 1 receptor, GSK1059865 can potentially be used in the treatment of sleep disorders .

Alcohol Consumption Reduction

Research has shown that treatment with GSK1059865 significantly decreases ethanol drinking in a dose-dependent manner in CIE-exposed mice . This suggests that GSK1059865 could be explored as a potential therapeutic agent for alcohol addiction .

Non-Surmountable Antagonism

GSK1059865 produces non-surmountable antagonism with a dose-dependent rightward shift of the OXA EC50 and a concomitant decrease of the agonist maximal response . This property could be useful in studying the pharmacodynamics of orexin receptor antagonists .

Surmountable Antagonism

GSK1059865 produces a classical surmountable profile with parallel rightward shift of the OXA EC50 without depression of the agonist maximal response . This characteristic could be beneficial in the development of drugs targeting the orexin system .

Inhibition of Yohimbine-Induced Relative Cerebral Blood Volume Response

Intraperitoneal administration of GSK1059865 produces a region-dependent inhibition of yohimbine-induced relative cerebral blood volume response . This suggests that GSK1059865 could be used in research to understand the role of the orexin system in the regulation of cerebral blood flow .

Increase in Baseline Mean Arterial Blood Pressure

The administration of GSK1059865 per se produces a weak relative cerebral blood volume increase in several brain regions . GSK1059865-pretreated animals exhibit slightly higher baseline mean arterial blood pressure values than controls . This could be useful in studying the effects of orexin antagonists on cardiovascular function .

作用機序

Target of Action

GSK1059865, also known as [(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone, is a potent antagonist of the orexin 1 receptor . The orexin 1 receptor, also known as OX1R, is a G-protein coupled receptor that is involved in the regulation of several physiological functions .

Mode of Action

GSK1059865 interacts with the orexin 1 receptor, blocking its activity . This interaction results in a decrease in the signaling of the orexin system, which can have various effects depending on the physiological context .

Biochemical Pathways

The orexin system, which GSK1059865 targets, plays a key role in the regulation of several physiological functions. These include reward processing, emotion, pain, feeding, addiction, and the sleep-wake cycle . By blocking the orexin 1 receptor, GSK1059865 can influence these pathways and their downstream effects.

Pharmacokinetics

It also has desirable properties for a CNS PET radioligand, such as low molecular weight, moderate lipophilicity, and low polarity, which are conducive to good brain entry .

Result of Action

The blockade of the orexin 1 receptor by GSK1059865 has been shown to significantly decrease ethanol drinking in a dose-dependent manner in certain experimental models . It also produces a non-surmountable antagonism with a dose-dependent rightward shift of the OXA EC 50 and a concomitant decrease of the agonist maximal response .

Action Environment

The action of GSK1059865 can be influenced by various environmental factors. For instance, the compound has been shown to produce a region-dependent inhibition of yohimbine-induced relative cerebral blood volume response . Moreover, the administration of GSK1059865 per se produces a weak relative cerebral blood volume increase in several brain regions .

特性

IUPAC Name

[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrFN3O2/c1-13-6-8-15(11-24-18-9-7-14(21)10-23-18)25(12-13)20(26)16-4-3-5-17(22)19(16)27-2/h3-5,7,9-10,13,15H,6,8,11-12H2,1-2H3,(H,23,24)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCRHJLMMAYSTE-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone
Reactant of Route 5
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone
Reactant of Route 6
Reactant of Route 6
[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。